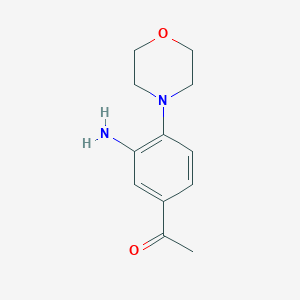

1-(3-Amino-4-morpholinophenyl)-1-ethanone

描述

The molecule 1-(3-Amino-4-morpholinophenyl)-1-ethanone is a fascinating, yet underexplored, chemical entity. Its structure, which integrates a substituted aminophenyl ring with a morpholine (B109124) moiety and an ethanone (B97240) group, suggests a high potential for functionalization and derivatization. This unique combination of functional groups makes it a promising candidate for a variety of applications, from the development of novel pharmaceuticals to the synthesis of advanced materials. While direct scholarly articles focusing exclusively on this compound are limited, its constituent parts are well-studied, allowing for informed speculation on its reactivity and utility.

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability. sci-hub.senih.gov The presence of the morpholine moiety in this compound suggests its potential as a precursor for compounds with favorable pharmacokinetic profiles. sci-hub.se The amino and ethanone groups on the phenyl ring offer reactive sites for a wide array of chemical transformations, positioning this compound as a versatile intermediate in multi-step synthetic pathways. mdpi.com

In organic synthesis, compounds with similar structures, such as amino acetophenones, are utilized as foundational building blocks for the creation of a diverse range of bioactive molecules, including flavones, aurones, and coumarins. mdpi.com The ethanone group can participate in various condensation reactions, while the amino group is amenable to acylation, alkylation, and diazotization, opening up numerous avenues for molecular elaboration.

The field of medicinal chemistry has seen the successful development of numerous morpholine-containing drugs. e3s-conferences.org This heterocycle can interact with a variety of biological targets and is a key component in the pharmacophore of certain enzyme inhibitors. nih.gov Therefore, derivatives of this compound could be investigated for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. e3s-conferences.orgontosight.ai

The scholarly literature provides numerous examples of morpholine-containing ethanone derivatives that have made significant contributions to science. For instance, derivatives of 1-(4-morpholinophenyl)ethanone have been used as key starting materials in the synthesis of novel 1,3-thiazine-2-amines, which have demonstrated promising in vitro antimicrobial activities. tandfonline.com The synthesis of these compounds typically involves a Claisen-Schmidt condensation of the 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes. tandfonline.com

Another related area of research involves the synthesis of pyrazole (B372694) derivatives from 4-(4-aminophenyl)morpholin-3-one, a compound structurally similar to the focus of this article. connectjournals.com These synthetic efforts often employ multicomponent reactions, such as the Ugi reaction, to generate libraries of complex molecules for biological screening. connectjournals.com The resulting compounds have been evaluated for their antimicrobial activities. connectjournals.com

Furthermore, the synthesis of α-ketoamides from the reaction of acetophenone (B1666503) and morpholine has been reported, highlighting another synthetic application of the morpholine and ethanone moieties in close proximity. researchgate.net These examples underscore the broad utility of morpholine-containing ethanone derivatives as versatile synthons in the preparation of biologically active compounds. The structural features of this compound suggest that it could similarly serve as a valuable precursor in the synthesis of novel heterocyclic systems with potential therapeutic applications.

| Property | Data |

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in organic solvents |

Interactive Data Table: Physicochemical Properties of this compound (Predicted)

| Compound Name | Application/Significance |

| 1-(4-morpholinophenyl)ethanone | Intermediate in the synthesis of antimicrobial 1,3-thiazine-2-amines tandfonline.com |

| 4-(4-aminophenyl)morpholin-3-one | Precursor for the synthesis of pyrazole derivatives with antimicrobial activity connectjournals.comijprs.com |

| 1-[3-Amino-4-(methylamino)phenyl]ethanone | Intermediate in pharmaceutical synthesis, particularly for neurological disorders chemimpex.com |

| Morpholine-acetamide derivatives | Investigated for anticancer potential and inhibition of carbonic anhydrase nih.gov |

Interactive Data Table: Examples of Related Morpholine-Containing Compounds and Their Research Significance

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-amino-4-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTRDUGLBOJUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383908 | |

| Record name | 1-(3-amino-4-morpholinophenyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217489-78-6 | |

| Record name | 1-(3-amino-4-morpholinophenyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Amino 4 Morpholinophenyl 1 Ethanone

Established Synthetic Routes and Strategies

The synthesis of 1-(3-Amino-4-morpholinophenyl)-1-ethanone is primarily achieved through a multi-step process that involves the strategic introduction of functional groups onto a precursor molecule.

Direct Synthesis Approaches for the Compound

Direct synthesis of this compound is not commonly reported in the literature. The regioselective introduction of an amino group at the meta-position to the acetyl group and ortho to the morpholino group in a single step presents significant chemical challenges. Therefore, a stepwise approach is generally favored.

Derivatization Methods from Precursor Ethanone (B97240) Compounds (e.g., 1-(4-morpholinophenyl)ethanone)

A prevalent and logical strategy for the synthesis of this compound involves the derivatization of the readily available precursor, 1-(4-morpholinophenyl)ethanone. This method typically follows a two-step sequence: nitration followed by reduction.

Step 1: Nitration of 1-(4-morpholinophenyl)ethanone

The first step is the electrophilic nitration of the benzene (B151609) ring of 1-(4-morpholinophenyl)ethanone. The morpholino group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. Due to the powerful directing effect of the morpholino group, the incoming nitro group is predominantly directed to the position ortho to the morpholino group (and meta to the acetyl group). This reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

A procedure analogous to the synthesis of similar compounds, such as 1-(3-nitro-4-(piperidin-1-yl)phenyl)ethanone, can be adapted. In a typical setup, 1-(4-morpholinophenyl)ethanone would be dissolved in a suitable solvent and treated with a nitrating agent under controlled temperature conditions to yield the intermediate, 1-(4-morpholino-3-nitrophenyl)ethanone.

Step 2: Reduction of 1-(4-morpholino-3-nitrophenyl)ethanone

The second step involves the reduction of the nitro group of 1-(4-morpholino-3-nitrophenyl)ethanone to an amino group. This transformation is a common and well-established reaction in organic synthesis. A variety of reducing agents can be employed for this purpose.

A widely used and efficient method is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

Alternatively, chemical reduction methods can be used. These include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄).

The successful completion of this reduction step yields the final product, this compound.

Modern Catalytic Approaches in its Synthesis

Modern synthetic chemistry emphasizes the use of efficient and selective catalytic systems. In the context of synthesizing this compound, catalytic methods are particularly relevant for the reduction of the nitro intermediate.

Beyond traditional heterogeneous catalysts like Pd/C, contemporary research focuses on developing more sophisticated catalysts with improved activity, selectivity, and reusability. This includes the use of nanoparticle catalysts and supported metal catalysts, which can offer higher surface area and enhanced catalytic performance.

For the nitration step, while the classic mixed acid system is effective, research into solid acid catalysts is an area of interest to develop more environmentally friendly and less corrosive alternatives.

Green Chemistry Principles Applied to its Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be made more sustainable by incorporating these principles.

For the nitration step, replacing the traditional mixed acid system with solid acid catalysts or employing milder nitrating agents can reduce the generation of acidic waste.

In the reduction step, catalytic hydrogenation is generally considered a greener alternative to stoichiometric metal-acid reductions, as it produces water as the primary byproduct. The use of recyclable catalysts further enhances the green credentials of this process. The exploration of transfer hydrogenation, which uses a hydrogen donor molecule instead of gaseous hydrogen, can also improve the safety and practicality of the reduction.

Solvent selection is another crucial aspect of green chemistry. Utilizing greener solvents, such as water, ethanol, or supercritical fluids, in both the nitration and reduction steps can significantly reduce the environmental impact of the synthesis.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.

Nitration Step Optimization:

Key parameters to optimize in the nitration of 1-(4-morpholinophenyl)ethanone include:

Temperature: Nitration reactions are typically exothermic and require careful temperature control to prevent over-nitration and side reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time.

Ratio of Reagents: The molar ratio of the nitrating agent to the substrate needs to be carefully controlled to ensure complete conversion without excessive use of hazardous reagents.

| Parameter | Condition | Effect on Yield and Purity |

| Temperature | Low (e.g., 0-10 °C) | Favors regioselectivity, minimizes by-products |

| Nitrating Agent | HNO₃/H₂SO₄ | Effective, but requires careful handling |

| Reaction Time | Monitored by TLC/HPLC | Ensures complete conversion, avoids degradation |

Reduction Step Optimization:

For the catalytic hydrogenation of 1-(4-morpholino-3-nitrophenyl)ethanone, the following factors are critical:

Catalyst Selection and Loading: The choice of catalyst (e.g., Pd/C, PtO₂) and its loading can significantly impact the reaction rate and efficiency.

Hydrogen Pressure: The pressure of hydrogen gas can influence the rate of reduction.

Solvent: The solvent can affect the solubility of the substrate and the activity of the catalyst.

Temperature and Reaction Time: These parameters need to be optimized to ensure complete reduction without causing degradation of the product.

| Parameter | Condition | Effect on Yield and Purity |

| Catalyst | Pd/C, Raney Ni | High efficiency and selectivity |

| Hydrogen Pressure | 1-5 atm | Generally sufficient for complete reduction |

| Solvent | Ethanol, Ethyl Acetate | Good solubility for substrate and product |

| Temperature | Room temperature to 50 °C | Mild conditions often effective |

By systematically optimizing these parameters for both the nitration and reduction steps, a high-yielding and efficient synthesis of this compound can be achieved.

Chemical Reactivity and Strategic Utility of 1 3 Amino 4 Morpholinophenyl 1 Ethanone in Heterocyclic Synthesis

Role as a Key Synthetic Intermediate in Organic Transformations

1-(3-Amino-4-morpholinophenyl)-1-ethanone is a pivotal intermediate in numerous organic transformations. The presence of both an amino group and a keto group allows for a variety of chemical manipulations. The amino group can act as a nucleophile or be transformed into other functional groups, while the acetyl group provides a handle for condensation and cyclization reactions. This dual reactivity is instrumental in the construction of diverse heterocyclic systems.

The strategic utility of this compound lies in its ability to participate in multi-component reactions, leading to the efficient synthesis of complex molecules in a single step. Its morpholine (B109124) substituent often imparts desirable physicochemical properties, such as improved solubility and bioavailability, to the final products.

Synthesis of Nitrogen/Sulfur/Selenium-Containing Heterocycles

The reactivity of this compound has been extensively explored for the synthesis of various nitrogen, sulfur, and selenium-containing heterocycles. These classes of compounds are of significant interest due to their diverse biological activities.

The synthesis of 1,3-thiazine-2-amine derivatives from this compound typically involves a multi-step sequence. Initially, the starting material is converted into a chalcone (B49325) derivative through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. This chalcone, an α,β-unsaturated ketone, then serves as a key intermediate.

The subsequent cyclization with thiourea (B124793) in the presence of a base, such as sodium hydroxide, in an alcoholic solvent leads to the formation of the 1,3-thiazine ring. This reaction proceeds via a Michael addition of thiourea to the chalcone, followed by an intramolecular condensation and dehydration.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| Chalcone of this compound | Thiourea | 1,3-Thiazine-2-amine derivative | NaOH, Ethanol (B145695), Reflux |

This synthetic strategy allows for the introduction of diverse substituents on the thiazine (B8601807) ring by varying the aldehyde used in the initial chalcone synthesis, thereby enabling the creation of a library of thiazine derivatives for further investigation.

Morpholino pyrimidine (B1678525) derivatives can be synthesized from this compound through a condensation reaction with a suitable three-carbon component. A common approach involves the reaction of the starting material with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an enaminone intermediate, which is then cyclized with a guanidine (B92328) salt or other N-C-N building blocks to construct the pyrimidine ring.

The morpholine moiety remains intact throughout the reaction sequence, resulting in the formation of morpholino-substituted pyrimidines. The versatility of this method allows for the synthesis of a wide range of substituted pyrimidines by employing different reagents in the cyclization step.

| Reactant 1 | Reactant 2 | Intermediate | Cyclizing Agent | Product |

| This compound | DMF-DMA | Enaminone | Guanidine | Morpholino pyrimidine |

The synthesis of pyrazole (B372694) and pyrazoline derivatives from this compound often commences with the formation of a chalcone, similar to the synthesis of thiazine derivatives. The resulting α,β-unsaturated ketone is a versatile precursor for the construction of five-membered heterocyclic rings.

Reaction of the chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives leads to the formation of pyrazolines through a cyclocondensation reaction. The pyrazolines can then be oxidized to the corresponding pyrazoles if desired. The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of different substituents at the N1 position of the pyrazole ring.

| Intermediate | Reactant 2 | Product | Reaction Conditions |

| Chalcone of this compound | Hydrazine Hydrate | Pyrazoline derivative | Acetic acid, Ethanol, Reflux |

| Chalcone of this compound | Phenylhydrazine | N-phenylpyrazoline derivative | Acetic acid, Ethanol, Reflux |

The construction of pyridine (B92270) derivatives from this compound can be achieved through various synthetic routes. One common method involves the initial formation of a chalcone intermediate. This chalcone can then undergo a multi-component reaction with an active methylene (B1212753) compound, such as malononitrile, and an ammonium (B1175870) salt (e.g., ammonium acetate) in a suitable solvent.

This one-pot synthesis, often referred to as the Guareschi-Thorpe reaction, leads to the formation of highly substituted pyridine derivatives. The reaction proceeds through a series of Michael additions, cyclizations, and aromatization steps.

| Intermediate | Reactant 2 | Reactant 3 | Product |

| Chalcone of this compound | Malononitrile | Ammonium Acetate (B1210297) | 2-Amino-3-cyanopyridine derivative |

The synthesis of tetrazole derivatives from this compound can be accomplished by converting the amino group into a nitrile, followed by a [3+2] cycloaddition with an azide (B81097) source.

Alternatively, the amino group can be diazotized and then reacted with sodium azide. A more direct approach involves the reaction of the amino group with triethyl orthoformate and sodium azide. This method provides a straightforward route to 1-substituted tetrazoles.

| Reactant 1 | Reagents | Product |

| This compound | Triethyl orthoformate, Sodium azide | 1-(3-(1H-tetrazol-1-yl)-4-morpholinophenyl)ethanone |

This reaction highlights the utility of the amino functionality in this compound for the construction of nitrogen-rich heterocyclic systems like tetrazoles.

Mechanisms of Cyclocondensation and Derivatization Reactions

The synthetic versatility of this compound stems from the strategic positioning of its reactive functional groups: a primary aromatic amine, an acetyl group (a methyl ketone), and an electron-donating morpholine substituent on the phenyl ring. The ortho-relationship between the amino and acetyl groups makes it an ideal precursor for a variety of cyclocondensation reactions, leading to the formation of fused heterocyclic systems. Furthermore, the primary amino group is amenable to a range of derivatization reactions.

Cyclocondensation Reaction Mechanisms

Cyclocondensation reactions involving ortho-aminoaryl ketones are cornerstone methods in heterocyclic synthesis. For this compound, these reactions typically proceed via initial interaction between the amino or the ketone functionality with a suitable reagent, followed by an intramolecular cyclization and dehydration. The presence of the electron-donating morpholino group is anticipated to enhance the nucleophilicity of the aromatic ring and the amino group, potentially influencing reaction rates and regioselectivity.

Friedländer Annulation for Quinoline (B57606) Synthesis

One of the most prominent reactions for this class of compounds is the Friedländer annulation, which synthesizes quinoline derivatives. organic-chemistry.orgjk-sci.comwikipedia.org This reaction involves the condensation of an o-aminoaryl ketone with a compound containing an α-methylene group (a reactive CH₂) adjacent to a carbonyl group. organic-chemistry.orgyoutube.com For this compound, this would lead to highly substituted morpholinyl-quinolines.

Two primary mechanistic pathways are generally accepted, depending on whether the reaction is base- or acid-catalyzed. wikipedia.orgquimicaorganica.org

Base-Catalyzed Mechanism: The reaction initiates with an intermolecular aldol (B89426) condensation between the α-methylene protons of the reaction partner (e.g., another ketone) and the acetyl group of the this compound. quimicaorganica.org This is followed by intramolecular cyclization via the formation of a Schiff base (imine) between the primary amino group and the newly introduced carbonyl, which then dehydrates to form the aromatic quinoline ring. wikipedia.org

Acid-Catalyzed Mechanism: In this pathway, the initial step is the formation of a Schiff base between the primary amino group and the carbonyl of the reaction partner. A subsequent intramolecular aldol-type condensation, followed by dehydration, yields the final quinoline product. wikipedia.org

The general scheme for the Friedländer synthesis starting from an o-aminoacetophenone is illustrated below:

| Step | Base-Catalyzed Pathway | Acid-Catalyzed Pathway |

| 1 | Aldol condensation between the o-aminoacetophenone and the carbonyl partner. | Formation of a Schiff base between the amino group and the carbonyl partner. |

| 2 | Intramolecular cyclization through imine formation. | Intramolecular aldol-type condensation. |

| 3 | Dehydration to form the aromatic quinoline ring. | Dehydration to yield the quinoline product. |

Synthesis of 1,5-Benzodiazepine Analogs

While the classical synthesis of 1,5-benzodiazepines involves the reaction of o-phenylenediamines (compounds with two amino groups) with ketones, the underlying principles of condensation and cyclization can be extrapolated. nih.gov The reaction of this compound with a suitable partner could theoretically lead to related seven-membered heterocyclic systems. For instance, reaction with an o-aminoketone could proceed via the formation of two Schiff base intermediates, followed by intramolecular cyclization. The mechanism is typically acid-catalyzed and involves the initial formation of a diamine adduct with a ketone, which then cyclizes and dehydrates to form the diazepine (B8756704) ring. nih.govresearchgate.net

| Reagent Class | Heterocyclic Product | General Mechanism |

| α-Methylene Ketones/Aldehydes | Quinolines | Friedländer Annulation: Aldol condensation followed by intramolecular imine formation and dehydration. organic-chemistry.orgwikipedia.org |

| β-Diketones | Quinolines | Combes Synthesis: Formation of a Schiff base followed by acid-catalyzed cyclization and dehydration. wikipedia.orgiipseries.org |

| o-Phenylenediamines | 1,5-Benzodiazepines | Condensation to form two imine linkages followed by cyclization. nih.gov |

Derivatization Reaction Mechanisms

Derivatization of this compound primarily targets the nucleophilic primary amino group. Such reactions are often employed to modify the compound's properties or to prepare it for specific analytical techniques.

Formation of Imines (Schiff Bases)

The reaction of the primary amino group with aldehydes or ketones results in the formation of an imine or Schiff base. This condensation reaction is typically reversible and can be catalyzed by either acid or base. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to yield the final imine product.

Acylation Reactions

The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides under basic conditions. The mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylation agent. This results in the formation of a stable amide bond, a common reaction in the synthesis of many pharmaceutical compounds.

Derivatization for Analytical Purposes

Preclinical Pharmacological Investigations of 1 3 Amino 4 Morpholinophenyl 1 Ethanone and Its Analogs

In Vitro Antimicrobial Activities

The antimicrobial efficacy of compounds structurally related to 1-(3-Amino-4-morpholinophenyl)-1-ethanone has been a subject of scientific inquiry, with studies exploring their activity against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Studies Against Clinically Relevant Strains

Analogs of this compound, such as those incorporating 1,3,4-thiadiazole and 3-amino-4-aminoximidofurazan moieties, have demonstrated notable in vitro antibacterial properties. For instance, certain 1,3,4-thiadiazole derivatives have been reported to exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria mdpi.com. Similarly, synthesized 3-amino-4-aminoximidofurazan derivatives have shown moderate to significant antimicrobial activities against Staphylococcus aureus and Pseudomonas aeruginosa nih.gov. One particular derivative, designated as PI3, exhibited the maximum activity among the tested compounds nih.gov.

The antibacterial activity of these analogs is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Gram-positive and Gram-negative bacteria | Moderate to good | mdpi.com |

| 3-Amino-4-aminoximidofurazan Derivatives (PI1-4) | Staphylococcus aureus | Moderate to significant | nih.gov |

| 3-Amino-4-aminoximidofurazan Derivatives (PI1-4) | Pseudomonas aeruginosa | Moderate to significant | nih.gov |

| Compound PI3 (a 3-Amino-4-aminoximidofurazan derivative) | Staphylococcus aureus and Pseudomonas aeruginosa | Maximum activity among tested derivatives | nih.gov |

Antifungal Efficacy Studies Against Various Fungal Species

The antifungal potential of this compound analogs has also been investigated. Thiazole heterocyclic compounds, which share structural similarities, have been noted for their antifungal characteristics nih.gov. For example, a series of [4-(4′-substituted-phenyl)thiazol-2-yl]hydrazine derivatives demonstrated promising selective inhibitory activity, particularly against Candida albicans and Candida glabrata nih.gov. The antifungal activity of these compounds is often attributed to their ability to interfere with essential fungal cellular processes. For instance, antifungal azoles act by inhibiting the demethylation of lanosterol to ergosterol, a critical component of the fungal cell membrane nih.gov.

Furthermore, coruscanone A, a plant-derived cyclopentenedione derivative, and its analogs have shown potent in vitro antifungal activity against opportunistic pathogens like Candida albicans and Cryptococcus neoformans nih.gov. The structural moiety 2-methoxymethylenecyclopent-4-ene-1,3-dione is believed to be responsible for this antifungal activity nih.gov.

| Compound Class/Analog | Fungal Species | Activity | Reference |

|---|---|---|---|

| [4-(4′-substituted-phenyl)thiazol-2-yl]hydrazine derivatives | Candida albicans | Promising selective inhibitory activity | nih.gov |

| [4-(4′-substituted-phenyl)thiazol-2-yl]hydrazine derivatives | Candida glabrata | Promising selective inhibitory activity | nih.gov |

| Coruscanone A and its analogs | Candida albicans | Potent activity, comparable to amphotericin B and fluconazole | nih.gov |

| Coruscanone A and its analogs | Cryptococcus neoformans | Potent activity, comparable to amphotericin B and fluconazole | nih.gov |

In Vitro Antineoplastic (Anticancer) Activities

Several analogs of this compound have been synthesized and evaluated for their potential as anticancer agents, with studies focusing on their ability to inhibit the growth of various human tumor cell lines and to induce apoptosis.

Cellular Growth Inhibition Studies in Human Tumor Cell Lines

A number of morpholine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, novel morpholin-3-one derivatives have been shown to inhibit the growth of A549 lung cancer cells in a dose-dependent manner nih.gov. Another study on a chalcone (B49325) derivative, ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one)), reported moderate cytotoxic activity against the HeLa cervical cancer cell line, with an IC50 value of 22.75 ± 19.13 μg/mL ugm.ac.id. Similarly, a series of 4-aminoquinoline derivatives were found to be effective against MCF7 and MDA-MB468 breast tumor cell lines nih.gov.

| Compound/Analog | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Morpholin-3-one derivatives | A549 (Lung Cancer) | Dose-dependent growth inhibition | nih.gov |

| ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one)) | HeLa (Cervical Cancer) | Moderate cytotoxicity (IC50 = 22.75 ± 19.13 μg/mL) | ugm.ac.id |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 (Breast Cancer) | Most active of the series | nih.gov |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | More potent than chloroquine | nih.gov |

Investigation of Apoptosis Induction Mechanisms

The anticancer activity of these compounds is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. For example, certain morpholin-3-one derivatives were found to induce apoptosis in A549 lung cancer cells, an effect that was associated with an elevation in the levels of the p53 and Fas proteins nih.gov. These proteins play a crucial role in regulating cell growth and apoptosis nih.gov.

Similarly, a novel piperazine derivative has been shown to induce caspase-dependent apoptosis in various cancer cell lines e-century.us. Studies on tetrahydroquinolinone derivatives also revealed their ability to induce apoptosis in lung cancer cells through both intrinsic and extrinsic pathways nih.gov. Another study on imidazolidin-4-one derivatives demonstrated that they trigger ROS-dependent apoptosis in colorectal cancer cells mdpi.com.

Other Noteworthy Preclinical Biological Activities (e.g., Anti-inflammatory, Analgesic)

In addition to antimicrobial and anticancer activities, analogs of this compound have been explored for other pharmacological properties, including anti-inflammatory and analgesic effects.

Derivatives of 3-hydroxy pyridine-4-one, for instance, have been reported to possess analgesic and anti-inflammatory activities, which are thought to be related to their iron-chelating properties nih.govresearchgate.net. These compounds have shown significant analgesia in acetic acid-induced writhing and formalin tests in animal models nih.gov.

Furthermore, a study on 1,3-bis(p-hydroxyphenyl)urea, a modified p-aminophenol compound, indicated that it possesses anti-inflammatory activity that is not significantly different from the standard drug diclofenac sodium at certain doses f1000research.com. Various 1,3,4-oxadiazole derivatives have also demonstrated anti-inflammatory activity in the carrageenan-induced edema test in rats nih.gov. Additionally, some aminoacetylenic isoindoline-1,3-dione derivatives have been shown to possess potential analgesic activity nih.gov.

Mechanistic Elucidation and Molecular Target Identification

Biochemical Pathway Modulation Studies

While direct studies on 1-(3-amino-4-morpholinophenyl)-1-ethanone are limited, research on analogous structures provides insight into potential biological activities. For instance, compounds featuring a morpholine (B109124) ring attached to a heterocyclic system, such as quinolines and quinazolines, have demonstrated effects on critical cellular pathways.

A series of synthesized 2-morpholino-4-anilinoquinoline derivatives were evaluated for their biological effects on cancer cell lines. mdpi.com These compounds were found to induce cell cycle arrest at the G0/G1 phase in HepG2 cells, thereby limiting cell proliferation. mdpi.com This suggests a potential mechanism of action involving the modulation of proteins that regulate the cell cycle.

Furthermore, another class of related compounds, 4-morpholino-2-phenylquinazolines and their derivatives, have been identified as potent inhibitors of the PI3K (Phosphoinositide 3-kinase) pathway. nih.gov Specifically, thieno[3,2-d]pyrimidine (B1254671) derivatives within this class showed strong and selective inhibitory activity against the p110α isoform of PI3K, with one compound exhibiting an IC₅₀ value of 2.0 nM. nih.gov The PI3K pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapeutics. These findings suggest that compounds containing the morpholino-phenyl scaffold may have the potential to modulate fundamental cellular signaling pathways.

Enzyme Inhibition Profiling

The potential for this compound to act as an enzyme inhibitor can be inferred from the activity of analogous compounds against various enzymatic targets.

Dihydrofolate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of microorganisms and is the target for sulfonamide antibiotics. researchgate.net These drugs act as competitive inhibitors because they are structurally similar to the enzyme's natural substrate, p-aminobenzoic acid (pABA). researchgate.net While specific studies on the DHPS inhibitory activity of this compound or its close morpholino-substituted analogs are not prominent in the reviewed literature, the presence of the aminophenyl moiety, which is related to the pABA structure, suggests a theoretical basis for potential interaction. However, without direct experimental data, this remains a hypothesis. Other classes of compounds, such as quinazolinone analogs, have also been investigated as inhibitors of the related enzyme dihydrofolate reductase (DHFR), with some showing potent activity. nih.gov

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a significant target in cancer therapy. diva-portal.org Inhibition of CDK9 can lead to the downregulation of short-lived anti-apoptotic proteins, thereby promoting cancer cell death. diva-portal.org A series of 4-thiazol-2-anilinopyrimidine derivatives, which are structurally related to the aminophenyl portion of the subject compound, have been shown to be potent CDK9 inhibitors. diva-portal.orgnih.gov

Notably, the introduction of a morpholine group at the para-position of the aniline (B41778) ring in these pyrimidine (B1678525) analogs resulted in compounds with favorable CDK9 inhibitory activity and selectivity over other kinases like CDK2. diva-portal.orgnih.gov For example, compound 12q in a referenced study, which features a C5-carbonitrile on the pyrimidine ring and a p-morpholino substituent on the aniline, displayed a CDK9/cyclin T1 inhibition constant (Ki) of 4 nM and an IC₅₀ of 13 nM. diva-portal.orgnih.gov

| Compound | Aniline Substituent (R) | Pyrimidine Substituent (R') | CDK9/CycT1 Kᵢ (nM) | CDK9 IC₅₀ (nM) | CDK2 Kᵢ (nM) | CDK1 Kᵢ (nM) |

|---|---|---|---|---|---|---|

| 12q | p-morpholino | CN | 4 | 13 | 18 | 15 |

| 12r | m-morpholino | CN | 5 | 18 | 22 | 24 |

| 12u | p-1,4-diazepan-1-yl | F | 2 | 7 | 568 | 94 |

Protease-activated receptor 1 (PAR-1) is a key mediator of thrombin-induced platelet activation. mdpi.com Antagonists of this receptor are investigated for their potential in treating atherothrombotic diseases. researchgate.net Atopaxar (E5555) is a selective and reversible PAR-1 antagonist that is structurally related to this compound. researchgate.netnih.gov The synthesis of Atopaxar involves a 3-morpholino-acetophenone derivative, highlighting the structural similarity. mdpi.com

Atopaxar functions by competitively inhibiting the PAR-1 receptor, thereby interfering with platelet signaling and aggregation induced by thrombin. researchgate.netnih.gov In in vitro assays, Atopaxar inhibits the binding of high-affinity thrombin receptor activating peptide (haTRAP) to PAR-1 on human platelet membranes with an IC₅₀ value of 0.019 μM. researchgate.net

| Compound | Target | Assay | IC₅₀ (µM) |

|---|---|---|---|

| Atopaxar (E5555) | PAR-1 | haTRAP binding inhibition | 0.019 |

Bacterial DNA gyrase is an essential type II topoisomerase and a validated target for antibiotics. nih.gov This enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.gov While fluoroquinolones are the most famous inhibitors of this enzyme, other chemical scaffolds have been explored.

A study of new quinoline (B57606) hybrids identified compounds with potent inhibitory activity against the ATPase subunit of S. aureus DNA gyrase. For example, compounds 8b , 9c , and 9d from the study showed IC₅₀ values of 1.89, 2.73, and 2.14 μM, respectively, which are comparable to the known inhibitor novobiocin. Additionally, a series of N-phenylpyrrolamides, which contain an aminophenyl core, were found to be potent inhibitors of E. coli DNA gyrase with IC₅₀ values in the low nanomolar range (2–20 nM). researchgate.net These findings indicate that the aminophenyl scaffold can be a component of potent DNA gyrase inhibitors.

| Compound | Core Structure | IC₅₀ (µM) |

|---|---|---|

| 8b | Quinoline Hybrid | 1.89 |

| 9c | Quinoline Hybrid | 2.73 |

| 9d | Quinoline Hybrid | 2.14 |

| Novobiocin (Control) | Aminocoumarin | 1.636 |

Tubulin is a crucial protein that polymerizes to form microtubules, which are essential for cell structure, division, and intracellular transport. Inhibiting tubulin polymerization is an effective strategy in cancer chemotherapy. A study of chalcone-based tubulin polymerization inhibitors showed that the substitution pattern on the B-ring was critical for activity. nih.gov Notably, a compound with a 3-amino-4-methoxyphenyl B-ring, which is structurally very similar to the 3-amino-4-morpholinophenyl moiety, exhibited moderate activity. nih.gov Another compound in the same study, 7a , showed potent inhibition of tubulin polymerization with an IC₅₀ of 1.6 µM. nih.gov This suggests that the aminophenyl scaffold is compatible with tubulin inhibition.

| Compound | Core Structure | IC₅₀ (µM) |

|---|---|---|

| 7a | Chalcone (B49325) | 1.6 |

| 16a | Sulfanilamide-1,2,3-triazole hybrid | 2.4 |

| 25a | Chalcone | 2.1 |

| Combretastatin A-4 (CA-4) (Control) | Stilbene | 0.92 |

Receptor Binding Affinity and Selectivity

Direct receptor binding data for this compound is not publicly available. However, the structural components of the molecule, namely the morpholine and aminophenyl groups, are present in various pharmacologically active compounds, particularly those targeting the central nervous system (CNS). acs.orgnih.govnih.gov

The morpholine ring is a privileged scaffold in CNS drug discovery due to its physicochemical properties that can improve blood-brain barrier permeability. acs.orgnih.govnih.gov Morpholine-containing compounds have been shown to interact with a variety of receptors, including but not limited to, dopamine (B1211576), serotonin (B10506), and adrenergic receptors. acs.orgnih.govmdpi.com

Arylpiperazine derivatives, which are structurally related to the aminophenyl-morpholine scaffold, are well-known for their affinity for aminergic G-protein coupled receptors (GPCRs). mdpi.com For instance, N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide is a high-affinity dopamine D3 receptor ligand. nih.gov Structure-affinity relationship studies on arylpiperazine derivatives have demonstrated that substitutions on the aromatic ring and the nature of the linker significantly influence binding affinity and selectivity for dopamine and serotonin receptor subtypes. nih.govnih.gov

The following table provides binding affinity data for a representative arylpiperazine compound at various receptors to illustrate the potential receptor interaction profile of related structures.

Table 2: Receptor Binding Profile of a Representative Arylpiperazine Derivative

| Compound | Receptor | Ki (nM) |

|---|

Data sourced from a structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides. nih.gov

Given the presence of the aminophenyl-morpholine moiety, it is plausible that this compound may exhibit some affinity for dopamine and/or serotonin receptors. However, without experimental data, its specific receptor binding profile and selectivity remain speculative.

Structure Activity Relationship Sar Studies of 1 3 Amino 4 Morpholinophenyl 1 Ethanone Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of 1-(3-Amino-4-morpholinophenyl)-1-ethanone derivatives can be significantly altered by chemical modifications at several key positions: the phenyl ring, the amino group, the ethanone (B97240) moiety, and the morpholine (B109124) ring. SAR studies on analogous compounds, such as aminophenyl ketones and 4-morpholinopyrrolopyrimidines, have elucidated the effects of various substituents on their potency, often as inhibitors of protein kinases like PI3K or enzymes like phosphodiesterase 4 (PDE4). globethesis.comnih.gov

Phenyl Ring Substitutions: Substituents on the phenyl ring profoundly affect the inhibitory activity. For a series of aminophenyl ketone derivatives targeting PDE4, the nature of an alkoxy group at the meta-position relative to the amino group was found to be crucial. globethesis.com Generally, smaller alkoxy groups were favored. The replacement of these alkoxy groups with a tetrahydrofuran (B95107) ring led to a decrease in activity, suggesting that specific steric and electronic properties in this region are necessary for optimal target engagement. globethesis.com In related quinazoline-based kinase inhibitors, the introduction of small, lipophilic, electron-withdrawing groups on the aniline (B41778) ring enhanced potency. researchgate.net Conversely, placing electron-donating groups like methoxy (B1213986) (-OCH3) at the 6- or 7-position of the quinazoline (B50416) ring increased activity, indicating that the electronic properties of the core heterocyclic system are also a key factor. researchgate.net

Amino and Ethanone Moiety Modifications: The amino group is a critical interaction point. Modifications here can dictate the compound's binding mode and potency. For instance, in some aminophenyl ketone series, compounds with a secondary amine (R2R3CHNH) displayed higher activity than their tertiary amine (R2R3N) counterparts. globethesis.com This suggests the hydrogen atom on the nitrogen may act as a crucial hydrogen bond donor.

The ethanone group's carbonyl is also a key feature, often acting as a hydrogen bond acceptor. globethesis.com Molecular docking studies have shown this carbonyl group forming intermolecular hydrogen bonds with key amino acid residues like glutamine in the active site of the target protein. globethesis.com The size of the alkyl side chain on the ketone is also important; moderate-sized chains like isobutyl or cyclopentyl were found to be optimal, while larger (cyclohexyl) or smaller (propyl) chains resulted in decreased inhibitory activity. globethesis.com This indicates a defined hydrophobic pocket that accommodates this group.

Morpholine Ring Modifications: The morpholine ring is a common feature in many kinase inhibitors, valued for its favorable physicochemical properties and its ability to form key interactions. nih.gov In a series of 4-morpholinopyrrolopyrimidine derivatives developed as PI3K inhibitors, the morpholine moiety was consistently maintained, highlighting its importance for activity. nih.gov Modifications often focus on the core heterocyclic scaffold to which the morpholine is attached, rather than the morpholine ring itself. Bioisosteric replacement of the morpholine with other cyclic amines can be explored to fine-tune properties like solubility and selectivity. nih.gov

The following table summarizes the general SAR findings for derivatives analogous to this compound.

| Core Structure Moiety | Substituent/Modification | Impact on Biological Potency | Rationale/Interaction |

|---|---|---|---|

| Phenyl Ring | Small, electron-withdrawing groups (e.g., -Cl, -Br) | Increase | Enhances binding affinity, potentially through favorable electronic interactions. researchgate.netmdpi.com |

| Phenyl Ring | Bulky groups | Decrease | Steric hindrance within the binding pocket. globethesis.com |

| Amino Group | Secondary amine (-NHR) vs. Tertiary amine (-NR2) | Increase (often) | Availability of a hydrogen bond donor. globethesis.com |

| Ethanone Moiety | Moderate-sized alkyl side chain (e.g., isobutyl) | Increase | Optimal fit in a hydrophobic pocket. globethesis.com |

| Ethanone Moiety | Carbonyl group | Essential | Acts as a key hydrogen bond acceptor with active site residues. globethesis.com |

| Morpholine Ring | Maintained as is | Favorable | Contributes to solubility and can act as a hydrogen bond acceptor. nih.gov |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, particularly those targeting protein kinases, a common pharmacophore model has been established. nih.govwjgnet.com

The key pharmacophoric features generally include:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the morpholine ring and the carbonyl oxygen of the ethanone moiety are critical hydrogen bond acceptors. globethesis.com These features often interact with hydrogen bond donor residues (e.g., backbone amides of valine or glutamine) in the hinge region of a kinase's ATP-binding site. globethesis.comnih.gov

Hydrogen Bond Donors (HBD): The hydrogen atom on the 3-amino group is a crucial hydrogen bond donor. nih.gov This feature can form a hydrogen bond with acceptor residues (e.g., aspartate) in the target's active site.

Aromatic Ring/Hydrophobic Features: The central phenyl ring provides a scaffold for the other functional groups and engages in hydrophobic or π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in the binding pocket. nih.gov Additional hydrophobic substituents on this ring or on the ethanone side chain can further occupy hydrophobic pockets to increase affinity. globethesis.com

A representative five-point pharmacophore model for related aminophenyl derivatives consists of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor (AARRD). nih.gov This model highlights the importance of multiple aromatic interactions and specific hydrogen bonding patterns for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For classes of compounds related to this compound, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov

These models provide valuable insights into the structural requirements for potency. For a series of aminophenyl benzamide (B126) derivatives, a robust 3D-QSAR model was developed that showed excellent correlation and predictive power (r² = 0.99, q² = 0.85). nih.govresearchgate.net The contour maps generated from such models reveal which spatial regions around the molecule favor or disfavor certain physicochemical properties.

Key findings from QSAR studies on analogous compounds include:

Hydrophobicity is Crucial: The models consistently show that hydrophobic character is a primary driver of inhibitory activity. Favorable hydrophobic regions often correspond to the areas occupied by the phenyl ring and the ketone's alkyl side chain. This suggests that including hydrophobic substituents will likely enhance potency. nih.govresearchgate.net

Hydrogen Bonding is Key: The models confirm the importance of hydrogen bond donors and acceptors. Areas where H-bond donor groups are favored align with the location of the amino group, while areas favoring H-bond acceptors correspond to the carbonyl oxygen. nih.gov

Electronic Effects are Significant: QSAR analyses have also indicated that electron-withdrawing groups can have a negative influence on inhibitory potency in some series, suggesting that maintaining or increasing electron density in the core ring system can be beneficial for activity. nih.govresearchgate.net

These QSAR models serve as predictive tools that can guide the design of new derivatives with potentially improved activity by prioritizing modifications that align with the favorable steric, electronic, and hydrophobic fields identified by the model. nih.govrjptonline.org

Computational Chemistry and in Silico Approaches in Research on 1 3 Amino 4 Morpholinophenyl 1 Ethanone

Molecular Docking Simulations for Ligand-Target Interactions

No studies detailing molecular docking simulations specifically with 1-(3-Amino-4-morpholinophenyl)-1-ethanone were identified. This type of research would typically involve docking the compound into the active site of a specific protein target to predict its binding affinity and interaction modes.

Virtual Screening Methodologies for Hit Identification

There is no available information on the use of this compound in virtual screening campaigns. Such studies would involve screening large compound libraries against a biological target to identify potential "hits," and the inclusion of this specific compound in such a library is not documented.

Pharmacophore Modeling and Design

No literature was found describing the development of pharmacophore models based on or including this compound. This process would involve identifying the essential structural features of the molecule responsible for its biological activity.

Molecular Dynamics Simulations for Binding Dynamics

There are no published molecular dynamics simulation studies for this compound. These simulations would provide insights into the dynamic behavior of the compound when bound to a protein target over time.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. In the analysis of 1-(3-Amino-4-morpholinophenyl)-1-ethanone, ¹H NMR would identify the chemical environment of all protons, their multiplicity (splitting patterns), and integration (number of protons). Similarly, ¹³C NMR spectroscopy would provide signals for each unique carbon atom in the molecule.

While specific experimental data for this compound is not widely published, analysis of the structurally related compound, 3-Aminoacetophenone, reveals characteristic signals that can be used for comparison. For instance, the ¹H NMR spectrum of 3-Aminoacetophenone shows a singlet for the methyl protons (CH₃) at approximately 2.52 ppm and a series of multiplets for the aromatic protons between 6.84 and 7.29 ppm. rsc.org The amino group protons (NH₂) typically appear as a broad singlet. rsc.org

For this compound, one would expect to see distinct signals for the morpholine (B109124) ring protons, typically in the range of 3.0 to 4.0 ppm, in addition to the aromatic, amine, and acetyl group protons. Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial to definitively assign these proton and carbon signals by showing their correlations.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to display several characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: for the primary amine (NH₂) group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C=O stretching: for the ketone carbonyl group, which presents a strong, sharp absorption band around 1650-1700 cm⁻¹.

C-N stretching: for the aromatic amine and the morpholine amine, found in the 1250-1360 cm⁻¹ range.

C-O-C stretching: for the ether linkage within the morpholine ring, usually observed as a strong band between 1070-1150 cm⁻¹.

Aromatic C=C stretching: appearing as multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H bending: which gives information about the substitution pattern on the benzene (B151609) ring.

While a specific spectrum for the target compound is not available, data for analogous structures like 3-aminoacetophenone confirms the presence of the amine and carbonyl groups within these expected regions. nih.govchegg.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular mass of this compound (C₁₂H₁₆N₂O₂, Molecular Weight: 220.27 g/mol ).

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound would likely involve:

Loss of the acetyl group (CH₃CO•).

Cleavage of the morpholine ring.

Loss of the entire morpholine moiety.

Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity of the phenyl ring, amino group, morpholine ring, and ethanone (B97240) group.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC, RP-HPLC)

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. A suitable solvent system (mobile phase) would be developed to achieve good separation between the product and any starting materials or by-products on a silica (B1680970) gel plate (stationary phase).

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity determination. A reversed-phase HPLC (RP-HPLC) method would likely be developed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound would elute at a specific retention time, and the purity would be calculated from the area of its peak relative to the total area of all peaks in the chromatogram. For the related compound 1-[3-Amino-4-(methylamino)phenyl]ethanone, a purity of ≥ 95% as determined by HPLC has been reported, indicating the utility of this technique for this class of compounds. chemimpex.com

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula (C₁₂H₁₆N₂O₂).

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 65.43 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 7.33 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.72 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.53 |

| Total | 220.272 | 100.00 |

A close correlation between the experimental and theoretical values (typically within ±0.4%) serves as strong evidence for the compound's purity and correct elemental formula.

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Determination

While no specific crystal structure for this compound has been reported in the searched literature, studies on similar molecules, such as derivatives of 1-{3-[(benzylidene)amino]phenyl}ethanone, demonstrate how X-ray crystallography can confirm molecular geometry and identify supramolecular structures formed through intermolecular hydrogen bonds. nih.gov Such an analysis for the title compound would confirm the planarity of the phenyl ring and the conformation of the morpholine ring (typically a chair conformation).

Emerging Research Perspectives and Future Directions for 1 3 Amino 4 Morpholinophenyl 1 Ethanone

Development of Novel and Efficient Synthetic Pathways

The synthesis of 1-(3-Amino-4-morpholinophenyl)-1-ethanone is foundational to its further investigation. While a definitive, optimized synthesis is not widely reported, plausible synthetic routes can be extrapolated from known chemical transformations. A likely approach involves a multi-step synthesis, potentially starting from a commercially available substituted acetophenone (B1666503).

A key transformation would be the introduction of the morpholine (B109124) group at the 4-position of the phenyl ring. This is often achieved through nucleophilic aromatic substitution, where a fluorine or chlorine atom at the 4-position is displaced by morpholine, typically in the presence of a base. Another critical step is the introduction of the amino group at the 3-position. This could be accomplished by nitration of the aromatic ring, followed by reduction of the nitro group to an amine. The order of these steps would be crucial to control regioselectivity and avoid unwanted side reactions. A patent for a continuous two-step flow synthesis of m-amino acetophenone suggests that nitration of acetophenone followed by reduction is a viable route for producing aminoacetophenone isomers google.com.

Future research in this area should focus on developing more efficient and sustainable synthetic methodologies. Modern synthetic strategies that could be explored include:

Catalytic Amination: The use of transition metal catalysts to directly introduce the amino group could offer a more atom-economical and milder alternative to the classical nitration-reduction sequence.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. A continuous flow process for the synthesis of this compound could significantly streamline its production.

| Potential Synthetic Step | Reagents and Conditions | Key Considerations |

| Nucleophilic Aromatic Substitution | 4-fluoro-3-nitroacetophenone, Morpholine, Base (e.g., K2CO3), Solvent (e.g., DMSO) | Control of temperature to manage exothermicity; ensuring complete reaction. |

| Reduction of Nitro Group | SnCl2/HCl, H2/Pd-C, or other reducing agents | Chemoselectivity to avoid reduction of the ketone; purification from metal residues. |

| Catalytic Amination | Palladium or Copper catalysts with an appropriate amine source | Optimization of catalyst, ligand, and reaction conditions for high yield and selectivity. |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The structural components of this compound suggest a range of potential biological activities. The morpholine moiety is a common feature in many approved drugs, contributing to improved pharmacokinetic properties such as solubility and metabolic stability. Aminophenyl ethanone (B97240) derivatives, on the other hand, have been investigated for various therapeutic applications.

Given the prevalence of these substructures in pharmacologically active molecules, this compound and its analogs could be screened for a variety of biological targets. Potential areas of therapeutic interest include:

Oncology: Many kinase inhibitors and other anticancer agents incorporate the morpholine ring.

Central Nervous System (CNS) Disorders: The morpholine scaffold is present in several CNS-active drugs.

Inflammatory Diseases: Certain aminophenyl derivatives have demonstrated anti-inflammatory properties.

Infectious Diseases: The aminophenyl and morpholine moieties can be found in various antimicrobial agents.

A systematic exploration of the biological activity of this compound would likely begin with high-throughput screening (HTS) against a diverse panel of biological targets. This unbiased approach could uncover unexpected activities and provide starting points for new drug discovery programs.

Rational Design of Next-Generation Derivatives with Enhanced Potency and Selectivity

Following the initial identification of biological activity, the principles of medicinal chemistry and rational drug design can be applied to develop next-generation derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool in this regard. By synthesizing and testing a series of analogs with systematic structural modifications, a QSAR model can be developed to correlate specific structural features with biological activity. This model can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent derivatives.

Key structural modifications that could be explored include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can modulate electronic properties and steric interactions with the biological target.

Modification of the Ethanone Group: The ketone functionality could be modified to other groups to explore different interactions with a target's binding site.

Alterations to the Morpholine Ring: While the morpholine ring itself is often beneficial for drug-like properties, modifications could be explored to fine-tune solubility and metabolic stability.

The insights gained from these structure-activity relationship studies would be invaluable for the rational design of optimized drug candidates.

Applications in Chemical Biology Probes and Tools

Chemical probes are essential tools for elucidating biological pathways and identifying the molecular targets of bioactive compounds. The structure of this compound is amenable to chemical modification to create a variety of probes.

The primary amino group on the phenyl ring serves as a convenient handle for the attachment of various functional tags, such as:

Fluorescent Dyes: Conjugation to a fluorophore would allow for the visualization of the compound's localization within cells and tissues.

Photoaffinity Labels: Incorporation of a photoreactive group would enable the covalent cross-linking of the probe to its biological target upon photoactivation, facilitating target identification.

Biotin Tags: Attachment of biotin would allow for the affinity-based purification of the probe-target complex using streptavidin-coated beads.

Click chemistry , a set of highly efficient and specific reactions, offers a powerful method for attaching these tags to the this compound scaffold frontiersin.org. By first introducing an azide (B81097) or alkyne group onto the molecule, a wide variety of corresponding tagged molecules can be readily attached. The development of such chemical probes would be a significant step towards understanding the mechanism of action of any identified biological activity.

| Probe Type | Functional Tag | Application |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging, localization studies |

| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, aryl azide) | Covalent labeling and identification of biological targets |

| Affinity Probe | Biotin | Pull-down assays for target enrichment and identification |

Advanced Impurity Profiling and Method Development for Pharmaceutical Research Applications

For any compound intended for pharmaceutical research and development, a thorough understanding of its impurity profile is critical for ensuring safety and reproducibility of biological data. The development of robust analytical methods for the detection, identification, and quantification of impurities is therefore essential.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) , particularly LC-MS/MS, is the cornerstone of modern impurity profiling. A validated LC-MS/MS method would be necessary to separate this compound from potential process-related impurities and degradation products.

Forced degradation studies are a key component of method development and validation. By subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, potential degradation pathways can be elucidated, and the analytical method's ability to separate the parent compound from its degradants can be confirmed.

Potential impurities in the synthesis of this compound could include:

Starting materials and intermediates: Unreacted precursors from the synthetic route.

Byproducts: Compounds formed from side reactions.

Degradation products: Formed during synthesis, purification, or storage.

The development of a comprehensive analytical package, including a validated stability-indicating HPLC method and characterization of major impurities, would be a prerequisite for advancing this compound into further preclinical development.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Amino-4-morpholinophenyl)-1-ethanone, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a morpholine-substituted benzene derivative reacts with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key factors include:

- Catalyst concentration : Excess AlCl₃ (≥1.2 equiv.) improves electrophilic substitution but may increase side reactions.

- Solvent choice : Dichloromethane or chloroform minimizes hydrolysis of the acyl intermediate.

- Temperature : Reactions are typically conducted at 0–5°C to control exothermicity.

- Workup : Aqueous quenching followed by column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The morpholine ring protons appear as a multiplet at δ 3.6–3.8 ppm, while the acetyl group shows a singlet at δ 2.5–2.7 ppm. Aromatic protons adjacent to the amino group resonate at δ 6.5–7.0 ppm .

- IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1680 cm⁻¹ confirms the ethanone moiety .

- Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ is expected at m/z 235.1314 (C₁₂H₁₆N₂O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity) across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, compound purity). Recommended strategies:

- Dose-response profiling : Use a broad concentration range (1 nM–100 µM) to distinguish target-specific effects from off-target toxicity .

- Orthogonal assays : Combine enzymatic kinase assays (e.g., ADP-Glo™) with cellular viability tests (MTT assay) .

- Purity validation : Confirm compound integrity via HPLC (≥95% purity) before biological testing .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can they be mitigated?

- Methodological Answer : The compound’s flexibility (rotatable morpholine and acetyl groups) can lead to poor diffraction. Solutions include:

- Cryocrystallography : Collect data at 100 K to reduce thermal motion .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .

- High-resolution data : Aim for resolutions ≤0.8 Å to resolve disorder in the morpholine ring .

Q. How does the morpholine ring influence pharmacokinetic properties, and what in vitro models are suitable for studying absorption/metabolism?

- Methodological Answer : The morpholine group enhances solubility but may reduce metabolic stability. Key assays:

- Caco-2 permeability : Assess intestinal absorption (Papp values >1 × 10⁻⁶ cm/s indicate good permeability) .

- Liver microsomal stability : Incubate with human microsomes (1 mg/mL) and NADPH; monitor parent compound depletion over 60 min .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。